molecular formula C7H7Br2NO4S2 B2978367 3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid CAS No. 1094685-59-2

3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid

Cat. No.: B2978367
CAS No.: 1094685-59-2
M. Wt: 393.06
InChI Key: ZUTSPGDXCYXRSW-UHFFFAOYSA-N
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Description

3-(2,5-Dibromothiophene-3-sulfonamido)propanoic acid is a halogenated sulfonamide derivative featuring a propanoic acid backbone linked to a 2,5-dibromothiophene ring via a sulfonamide group. The compound’s structure combines a heteroaromatic thiophene core with bromine substituents, which confer unique electronic and steric properties. This compound may be synthesized via halogenation of precursor sulfonamides, as suggested by research on analogous phenyl-sulfamoyl derivatives . Its applications could span pharmaceuticals, agrochemicals, or materials science, though experimental validation is required.

Properties

IUPAC Name

3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO4S2/c8-5-3-4(7(9)15-5)16(13,14)10-2-1-6(11)12/h3,10H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTSPGDXCYXRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)NCCC(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atoms and thiophene ring contribute to the compound’s reactivity and ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Key Comparisons:

  • Halogenation vs. Fluorination : The target’s bromine substituents contrast with perfluorinated compounds’ inert C-F bonds . Bromine enhances electrophilicity, enabling nucleophilic substitution, while fluorine increases stability and environmental persistence.
  • Thiophene vs.
  • Functional Groups: The sulfonamide-carboxylic acid combination in the target and phenyl-sulfamoyl compounds suggests shared bioactivity mechanisms, such as enzyme inhibition, whereas thiophene-amino propanols prioritize amine-alcohol interactions.

Comparative Analysis of Physicochemical Properties

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Perfluorinated Acids Thiophene-amino Propanols Phenyl-sulfamoyl Acids
Molecular Weight High (Br atoms) Very high (F chains) Moderate Moderate
Solubility Low (Br hydrophobicity) Very low (lipophilic F chains) Moderate (polar alcohol group) Moderate (polar groups)
Reactivity Electrophilic (Br) Inert (C-F bonds) Amine-mediated Sulfonamide-specific
Thermal Stability Moderate (Br lability) High (F stability) Moderate High (aromatic stability)

Key Findings:

  • Solubility : Bromine’s hydrophobicity may limit the target’s aqueous solubility compared to phenyl-sulfamoyl acids , though alcohol-containing analogs show improved solubility.
  • Reactivity : The target’s bromine positions it for Suzuki couplings or cross-coupling reactions, unlike fluorine’s resistance to cleavage .
  • Stability : Thiophene’s conjugation may stabilize the target against thermal degradation, though bromine’s lability could reduce stability relative to fluorinated analogs .

Table 3: Potential Bioactivity Profiles

Compound Proposed Activity Mechanism Contrast with Peers
Target compound Antimicrobial, enzyme inhibitor Sulfonamide-mediated binding Broader reactivity vs. phenyl derivatives
Perfluorinated acids Environmental persistence Resistance to metabolic breakdown Non-bioactive, ecological concerns
Thiophene-amino propanols Hormonal modulation Amine-alcohol receptor interaction Divergent therapeutic targets

Key Insights:

  • The target’s sulfonamide group may enable inhibition of carbonic anhydrase or dihydropteroate synthase, akin to sulfonamide drugs . Bromine could enhance membrane penetration but reduce solubility.
  • Perfluorinated compounds are environmentally persistent but lack direct bioactivity, while thiophene-amino derivatives target hormonal pathways, illustrating structural-activity divergence.

Biological Activity

3-(2,5-Dibromothiophene-3-sulfonamido)propanoic acid is a compound of interest due to its potential biological activities. Its structural features suggest that it may exhibit various pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the available literature on the biological activity of this compound, summarizing key findings from research studies and case analyses.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₉H₈Br₂N₁O₃S
  • Molecular Weight : 324.04 g/mol

The presence of the dibromothiophene moiety and sulfonamide group is crucial for its biological interactions.

Antibacterial Activity

Research has shown that sulfonamide derivatives often possess significant antibacterial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi30 µg/mL
K. pneumoniae29 µg/mL

These results indicate that the compound may be effective against resistant strains, similar to established antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer)
  • IC₅₀ Values : Ranged from 7 to 20 µM across different assays.

These findings suggest that the compound may interfere with critical molecular pathways involved in tumorigenesis, potentially targeting angiogenesis and cell signaling pathways .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound's anti-inflammatory effects have been investigated. Studies indicate that thiophene derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Enzyme Inhibition Activity Level
COX-1Moderate
COX-2High

This suggests a role for the compound in managing inflammatory conditions, possibly providing a therapeutic avenue for diseases characterized by excessive inflammation .

Case Studies

Several case studies have assessed the efficacy of compounds structurally related to this compound:

  • Study on Antibacterial Efficacy :
    • A study conducted on sulfonamide derivatives revealed that modifications in the thiophene ring significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
  • Anticancer Screening :
    • In vitro tests showed that a related compound exhibited an IC₅₀ value of 1.50 µM against leukemia cell lines, indicating strong cytotoxicity and potential for further development as an anticancer agent.

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